molecular formula C18H39O2P B14674739 Dinonylphosphinic acid CAS No. 38021-01-1

Dinonylphosphinic acid

Cat. No.: B14674739
CAS No.: 38021-01-1
M. Wt: 318.5 g/mol
InChI Key: NNPWWKQUTCVLAD-UHFFFAOYSA-N
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Description

Dinonylphosphinic acid (DNPA) is an organophosphorus compound characterized by a phosphorus atom bonded to two nonyl (C₉H₁₉) groups and a hydroxyl group, with the general formula (C₉H₁₉)₂P(O)OH. It belongs to the phosphinic acid family, which are derivatives of phosphorous acid where two hydrogen atoms are replaced by organic substituents. DNPA is primarily utilized in industrial applications such as solvent extraction for metal ion separation, corrosion inhibition, and as a stabilizer in polymer chemistry due to its chelating properties and thermal stability.

Properties

CAS No.

38021-01-1

Molecular Formula

C18H39O2P

Molecular Weight

318.5 g/mol

IUPAC Name

di(nonyl)phosphinic acid

InChI

InChI=1S/C18H39O2P/c1-3-5-7-9-11-13-15-17-21(19,20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20)

InChI Key

NNPWWKQUTCVLAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCP(=O)(CCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinonylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of nonyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + 2 \text{HCl} ] [ (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + \text{H}_2\text{O} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{POH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Dinonylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic acids.

Scientific Research Applications

Dinonylphosphinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and extraction agents for metal ions.

Mechanism of Action

The mechanism by which dinonylphosphinic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares DNPA (theoretical properties inferred) with analogous dinonyl-substituted compounds identified in the evidence: dinonylnaphthalenesulfonic acid (sulfonic acid class, CAS 25322-17-2) and dinonyl phenyl phosphite (organophosphite ester, CAS 20267-15-6).

Structural and Functional Differences

Chemical Backbone: DNPA: Phosphorus-centered molecule with two nonyl groups and one hydroxyl group. Dinonylnaphthalenesulfonic acid: Sulfonic acid group (-SO₃H) attached to a dinonyl-substituted naphthalene ring, enabling strong acidity and surfactant behavior . Dinonyl phenyl phosphite: Phosphite ester (P-O-C linkage) with phenyl and nonyl groups, functioning as a peroxide decomposer in polymers .

Acidity and Reactivity: Sulfonic acids (e.g., dinonylnaphthalenesulfonic acid) are significantly stronger acids (pKa ~ -1 to 2) compared to phosphinic acids (pKa ~ 1.5–3.5) and phosphite esters (non-acidic). This makes sulfonic acids more effective in ion-exchange applications .

Industrial Applications: DNPA: Theoretical use in metal extraction (e.g., separating rare earths) due to its selective chelation of metal ions. Dinonylnaphthalenesulfonic acid: Widely used in lubricant additives and as a dispersant due to its high solubility in hydrocarbons . Dinonyl phenyl phosphite: Employed as a secondary antioxidant in plastics to prevent thermal degradation .

Regulatory and Safety Profiles: Dinonylnaphthalenesulfonic acid and its salts (e.g., barium, calcium) are regulated under global chemical safety frameworks due to their persistence and toxicity profiles .

Research Findings and Data Gaps

Thermal Stability :

  • Phosphinic acids like DNPA typically exhibit higher thermal stability (>200°C) compared to sulfonic acids, which degrade at lower temperatures. This makes DNPA preferable for high-temperature processes.

Extraction Efficiency: While dinonylnaphthalenesulfonic acid is effective in liquid-liquid extraction of alkaline earth metals, phosphinic acids show superior selectivity for transition metals (e.g., Cu²⁺, Ni²⁺) due to their tailored coordination geometry.

Environmental Impact :

  • Sulfonic acids are more prone to bioaccumulation due to their strong acidity and persistence, whereas phosphinic acids may hydrolyze slowly under environmental conditions, reducing long-term ecological risks.

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